REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4](OC)=[C:5]([O:9][CH3:10])[CH:6]=[CH:7][CH:8]=1.C([Li])CCC.N#N.Cl[P:21]([CH:28]1[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1)[CH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1.C1C[O:37][CH2:36]C1>>[CH:22]1([P:21]([CH:28]2[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]2)[C:4]2[C:5]([O:9][CH3:10])=[CH:6][C:7]([O:37][CH3:36])=[CH:8][C:3]=2[O:2][CH3:1])[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1
|
Name
|
|
Quantity
|
1.0062 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=C(C=CC1)OC)OC
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClP(C1CCCCC1)C1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 4.5 hours at room temperature, at which time the reaction system
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to −78° C
|
Type
|
STIRRING
|
Details
|
After the mixture is stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction system was warmed up to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for another 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (petroleum ether/ethyl acetate=10/1˜5/1)
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)P(C1=C(C=C(C=C1OC)OC)OC)C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5514 g | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |